1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of furan, benzimidazole, and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Synthesis of the benzimidazole derivative: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative.
Construction of the pyrrolidine ring: This step might involve the cyclization of an appropriate precursor.
Coupling reactions: The final compound can be obtained by coupling the furan-2-ylmethyl and benzimidazole intermediates with the pyrrolidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The furan, benzimidazole, and pyrrolidine moieties may each contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other compounds containing furan, benzimidazole, or pyrrolidine rings.
Furan derivatives: Known for their aromaticity and potential biological activity.
Benzimidazole derivatives: Often used in pharmaceuticals for their antimicrobial and antiparasitic properties.
Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-N-(2-methyl-3H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-19-15-5-4-13(8-16(15)20-11)21-18(24)12-7-17(23)22(9-12)10-14-3-2-6-25-14/h2-6,8,12H,7,9-10H2,1H3,(H,19,20)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEZPYFACSAGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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